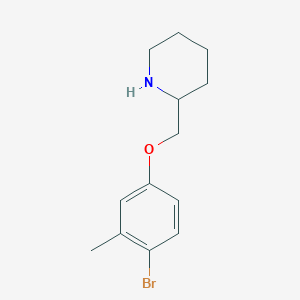

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine

Beschreibung

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine is a piperidine derivative featuring a phenoxymethyl group substituted with bromine and methyl groups at the 4- and 3-positions of the aromatic ring, respectively. The compound’s structure combines a piperidine core—a six-membered nitrogen-containing heterocycle—with a brominated aryl ether moiety. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including target affinity, metabolic stability, and selectivity.

Eigenschaften

IUPAC Name |

2-[(4-bromo-3-methylphenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10-8-12(5-6-13(10)14)16-9-11-4-2-3-7-15-11/h5-6,8,11,15H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYURXUHBETTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCCN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine typically involves the reaction of 4-Bromo-3-methylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, 4-Bromo-3-methylphenol can be prepared by introducing 3-methylphenol and glacial acetic acid under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Size and Potency: Small alkyl groups (e.g., methyl) on the piperidine nitrogen enhance nAChR affinity and reduce off-target effects compared to bulky groups like phenylpropyl . The target compound’s phenoxymethyl group is intermediate in size, which may balance steric effects and binding pocket compatibility.

Binding Interactions and Selectivity

demonstrates that piperidine-containing inhibitors bind enzyme active sites via hydrogen bonding (e.g., with residue D555) and π-π stacking (e.g., with H812) . The target compound’s bromine atom may enhance halogen bonding, while the methyl group could increase hydrophobic interactions.

Metabolic Stability

Piperidine rings undergo oxidation via HO₂ elimination, a major metabolic pathway. shows that substituents altering ring electronics or sterics can modulate this process. For instance, imidazole derivatives exhibit slower oxidation than piperidine due to aromatic stabilization . The bromine and methyl groups in the target compound may slow oxidation by increasing steric bulk and electron density, thereby enhancing metabolic stability.

Biologische Aktivität

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BrNO

- Molecular Weight : 270.17 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with phenolic compounds. The synthetic route may include the following steps:

- Formation of the Phenoxy Group : Reaction of 4-bromo-3-methylphenol with an appropriate reagent to form the phenoxy derivative.

- Piperidine Ring Closure : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial activity against various pathogens, including multidrug-resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 6.25 mg/mL | 12.5 mg/mL |

| Compound B | 12.5 mg/mL | 25 mg/mL |

| Compound C | 25 mg/mL | 50 mg/mL |

Note: The compounds listed are hypothetical examples for illustration purposes.

The most potent derivatives showed MIC values as low as 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial properties .

Enzyme Inhibition

In addition to antibacterial effects, certain derivatives have been identified as inhibitors of alkaline phosphatase (ALP). The inhibition kinetics revealed that one compound exhibited an IC50 value of 1.469 ± 0.02 µM, demonstrating significant enzyme inhibition potential.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase | Compound D | 1.469 ± 0.02 |

This compound acts as a competitive inhibitor, which is crucial for its potential therapeutic applications .

Molecular Docking Studies

Docking studies have provided insights into the molecular interactions between the synthesized compounds and target proteins. For instance, one derivative formed multiple hydrogen bonds with key amino acid residues in the active site of ALP, enhancing its binding affinity.

Key Interactions

- Hydrogen Bonds : Established with residues His153, His317, Arg420, and Glu429.

- Hydrophobic Interactions : Notable interactions with Asp42, Gly313, and Glu321.

The binding energy calculated for this interaction was ΔG = −7.5648 kCal/mol, indicating a strong affinity for the target enzyme .

Case Studies

-

Study on Antibacterial Efficacy :

- A series of experiments were conducted to evaluate the antibacterial activity against XDR-Salmonella Typhi using agar well diffusion methods.

- Results indicated that derivatives with higher bromine substitution showed enhanced activity compared to their non-brominated counterparts.

-

Enzyme Kinetics Evaluation :

- A detailed enzyme kinetics study using Lineweaver-Burk plots confirmed the competitive nature of the inhibition by selected compounds.

- The study utilized varying concentrations of substrates and inhibitors to determine kinetic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.